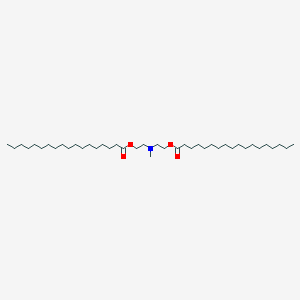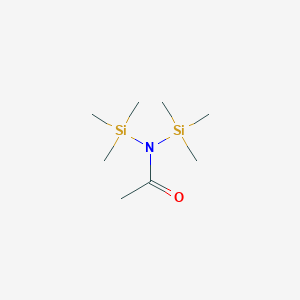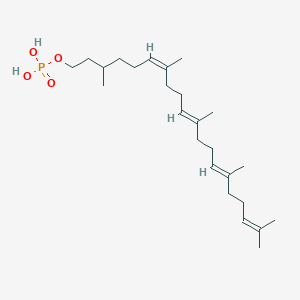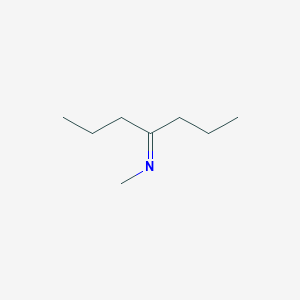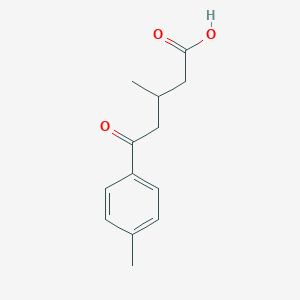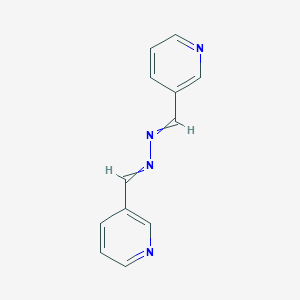
Nicotinaldehyde (3-pyridylmethylene)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nicotinaldehyde (3-pyridylmethylene)hydrazone is an organic compound with the molecular formula C12H10N4 . It has a molecular weight of 210.23 g/mol . The IUPAC name for this compound is (E)-1-pyridin-3-yl-N-[(E)-pyridin-3-ylmethylideneamino]methanimine .
Synthesis Analysis
The synthesis of Nicotinaldehyde (3-pyridylmethylene)hydrazone involves the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents . A suite of approaches for their preparation is described: solution-based synthesis, mechanosynthesis, and solid-state melt reactions .
Molecular Structure Analysis
The compound has a 2D structure and a 3D conformer . The InChI for the compound is InChI=1S/C12H10N4/c1-3-11(7-13-5-1)9-15-16-10-12-4-2-6-14-8-12/h1-10H/b15-9+,16-10+ . The Canonical SMILES for the compound is C1=CC(=CN=C1)C=NN=CC2=CN=CC=C2 .
Chemical Reactions Analysis
The most common pathway for the preparation of these hydrazide-based compounds includes the reaction of appropriate hydrazides with different aldehydes or ketones .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 210.23 g/mol . It has an XLogP3-AA value of 1.2, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound also has 3 rotatable bonds .
Aplicaciones Científicas De Investigación
Cancer Treatment
Nicotinaldehyde (3-pyridylmethylene)hydrazone: has been identified as a compound with potential in cancer treatment. Hydrazone compounds exhibit unique biological activity and have excellent coordination abilities, making them significant in pharmaceutical research . They target cell death pathways such as apoptosis and autophagy, which are crucial in cancer therapeutics.
Biological Activities
Hydrazones, including Nicotinaldehyde hydrazone derivatives, have a wide range of biological activities. They have been studied for their bioactivity, which includes antimicrobial, antifungal, and antiviral properties. This makes them valuable in developing new treatments for various diseases .
Chemical Coordination
Due to their excellent coordination ability, Nicotinaldehyde hydrazones can form complexes with metals, which can be used in catalysis and material science. These complexes can be applied in various fields, including the development of new materials and catalytic agents .
Propiedades
IUPAC Name |
(E)-1-pyridin-3-yl-N-[(E)-pyridin-3-ylmethylideneamino]methanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c1-3-11(7-13-5-1)9-15-16-10-12-4-2-6-14-8-12/h1-10H/b15-9+,16-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXNKQISMJMZRH-KAVGSWPWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=NN=CC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=N/N=C/C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nicotinaldehyde (3-pyridylmethylene)hydrazone | |
CAS RN |
13362-77-1 |
Source


|
| Record name | Nicotinaldehyde (3-pyridylmethylene)hydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013362771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicotinaldehyde (3-pyridylmethylene)hydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.105 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2R,3S,4R)-2,3-dichlorobicyclo[2.2.1]heptane](/img/structure/B78286.png)




